Diethylgallium chloride (DEGaCl) is a metalorganic compound frequently employed as a precursor in semiconductor fabrication processes, particularly in the growth of gallium arsenide (GaAs) and related materials. [, , , , , ] Its primary role in scientific research lies in its use as a source of gallium in epitaxial growth techniques such as metalorganic vapor phase epitaxy (MOVPE) and atomic layer epitaxy (ALE). [, , ]
Diethylgallium chloride is synthesized from gallium compounds, typically through reactions involving gallium trichloride and ethyl lithium or ethyl magnesium halides. As a member of the group IIIA metals, it plays a significant role in organometallic chemistry and materials science. Its classification as an organometallic compound positions it within a broader category of compounds that contain metal-carbon bonds, which are crucial for various industrial applications.
The synthesis of diethylgallium chloride can be achieved through several methods, with the most notable being:
Both methods require careful control of reaction conditions, including temperature and moisture levels, to maximize yield and minimize by-products. The reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.
Diethylgallium chloride has a tetrahedral molecular geometry due to the sp³ hybridization of the gallium atom. The structure can be represented as follows:
The bond lengths in diethylgallium chloride are approximately:
This molecular configuration allows for various interactions in chemical reactions and epitaxial growth processes.
Diethylgallium chloride participates in several key reactions, particularly in the context of semiconductor manufacturing:
These reactions typically occur at elevated temperatures within specialized reactors designed for thin-film deposition, ensuring high purity and crystallinity in the resulting semiconductor materials.
The mechanism by which diethylgallium chloride acts in epitaxial growth involves its thermal decomposition into reactive species that incorporate into growing crystal lattices. Upon heating, diethylgallium chloride decomposes to release ethane and hydrochloric acid while depositing gallium onto substrates:
This process allows for controlled deposition rates and uniform layer formation essential for high-quality semiconductor devices.
These properties make diethylgallium chloride suitable for various applications in materials science.
Diethylgallium chloride is primarily used in:
Diethylgallium chloride (DEGaCl, (C₂H₅)₂GaCl) belongs to a class of halogenated alkylgallium precursors designed to merge advantages of conventional metalorganic vapor-phase epitaxy (MOVPE) and hydride vapor-phase epitaxy (HVPE) sources. Its synthesis typically involves reacting gallium trichloride (GaCl₃) with ethylmagnesium halides (e.g., EtMgBr) or via redistribution reactions between triethylgallium (TEGa) and GaCl₃ [8]. The strategic inclusion of chlorine alters the precursor’s reactivity: (i) reducing carbon incorporation in grown films by suppressing ethyl radical decomposition; (ii) enhancing selectivity in epitaxial overgrowth; and (iii) enabling GaCl formation at lower temperatures than HVPE-derived GaCl [2].
DEGaCl decomposition occurs primarily through β-hydride elimination, a gas-phase reaction critical to its function:$$\ce{(C2H5)2GaCl -> GaCl + 2C2H4 + H2}$$This pathway generates ethylene and hydrogen as volatile byproducts, minimizing carbon contamination. At 600°C–800°C, this reaction achieves near-complete conversion to GaCl, mirroring HVPE chemistry within MOVPE systems. The in situ GaCl then reacts with NH₃ at the growth front:$$\ce{GaCl + NH3 -> GaN + HCl + H2}$$The HCl byproduct further etches unstable GaN nuclei, promoting smoother film growth [5] [6].
Table 1: Key Decomposition Byproducts of DEGaCl vs. TMGa
Precursor | Primary Byproducts | Carbon Incorporation Pathway |
---|---|---|
DEGaCl | C₂H₄, H₂, HCl | Negligible (etching by HCl) |
TMGa | CH₄, C₂H₆ | Methyl radical insertion into lattice |
High-purity DEGaCl (>99.999%) necessitates solvent-free synthesis to avoid oxygen or carbon contamination. Methods include:
DEGaCl exists in equilibrium between monomeric and dimeric forms:$$\ce{2(C2H5)2GaCl <=> [(C2H5)2GaCl]2}$$At 60°C (typical bubbler temperature), dimers dominate (~75% fraction). This equilibrium impacts vapor pressure (0.5 Torr at 60°C vs. 30 Torr for TMGa at -10°C) and necessitates precise carrier-gas flow adjustments for stoichiometric delivery. Heated source lines (>80°C) prevent condensation and maintain dimer dissociation during transport [5] [6].
Table 2: Vapor Pressure and Dimer Fraction of Gallium Precursors
Precursor | Vapor Pressure | Dimer Fraction (60°C) | Delivery Challenge |
---|---|---|---|
DEGaCl | 0.5 Torr (60°C) | 75% | Requires heated lines |
TMGa | 30 Torr (-10°C) | 0% | Standard delivery |
TEGa | 2 Torr (30°C) | 40% | Moderate heating needed |
Carbon contamination in GaN films originates from incomplete alkyl ligand decomposition. DEGaCl’s chlorine-mediated pathways suppress carbon uptake:
Hall measurements confirm superior electrical properties:
Optical spectroscopy reveals near-absence of the "yellow luminescence" band (~2.2 eV) in DEGaCl-grown films, indicating reduced deep-level traps from carbon defects [5] [6].
Table 3: Material Properties of GaN Grown with DEGaCl vs. TMGa
Parameter | DEGaCl-GaN | TMGa-GaN | Improvement |
---|---|---|---|
XRC FWHM (arcsec) | 300 (0002) | 450 (0002) | 33% reduction |
RMS Roughness (nm) | 0.5 | 1.1 | 2.2× smoother |
Carbon Concentration | <1×10¹⁷ cm⁻³ | ~5×10¹⁷ cm⁻³ | 5× reduction |
Yellow Luminescence | Negligible | Strong | Defect suppression |
Growth Kinetics and Morphology
DEGaCl exhibits inverse temperature-dependent growth efficiency (1050°C–1150°C), contrasting TMGa’s mass-transport-limited behavior. This suggests a near-equilibrium growth front governed by reversible reactions:$$\ce{GaN + HCl <=> GaCl + 1/2N2 + 1/2H2}$$Higher temperatures favor etching over deposition, reducing growth rates but enhancing adatom mobility. Consequently, DEGaCl yields atomically smooth surfaces (RMS: 0.5 nm) with terraced steps, versus TMGa’s meandering steps [2] [5] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1